![molecular formula C9H12N2O2 B4837870 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide](/img/structure/B4837870.png)
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
説明
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of advanced NSCLC with the T790M mutation.
作用機序
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide binds irreversibly to the mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth and survival. This results in tumor cell death and regression.
Biochemical and physiological effects:
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been shown to have a favorable safety profile, with minimal toxicity and few adverse effects. It has a high affinity for the mutant EGFR, with a dissociation constant (Kd) of 0.015 nM. It has also been shown to have good oral bioavailability and pharmacokinetic properties.
実験室実験の利点と制限
The advantages of using 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide in lab experiments include its high selectivity for the mutant EGFR, its irreversible binding to the receptor, and its favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise to perform the experiments.
将来の方向性
For research on 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and other TKIs. Additionally, studies are needed to determine the optimal dosing and treatment duration for different patient populations, as well as the potential for resistance to develop over time. Finally, further research is needed to elucidate the molecular mechanisms underlying the development of resistance to 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide and to identify new targets for therapy.
科学的研究の応用
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to be highly selective for the mutant EGFR, with minimal activity against the wild-type EGFR. This selectivity allows for targeted therapy in patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.
特性
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(5)9(12)10-8-4-6(2)13-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHKKYCIKYASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。